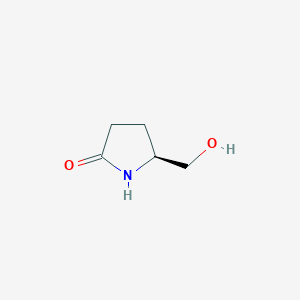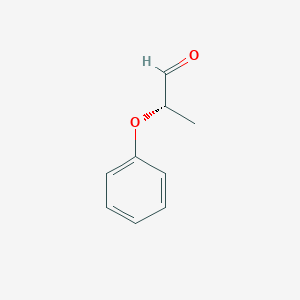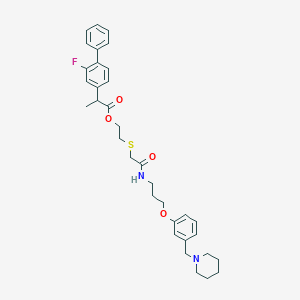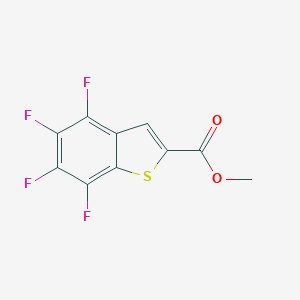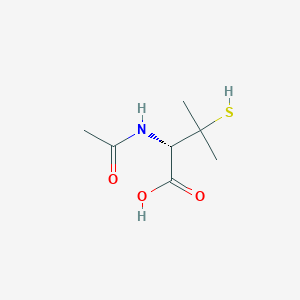
4/'-Thio-2/'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Thio-2’-deoxycytidine is a nucleoside analog that has garnered significant interest in the field of medicinal chemistry due to its potential as a DNA methyltransferase inhibitor. This compound is structurally similar to 2’-deoxycytidine but features a sulfur atom replacing the oxygen atom at the 4’ position of the sugar moiety. This modification imparts unique biochemical properties to the molecule, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-thio-2’-deoxycytidine typically involves the modification of 2’-deoxycytidineSubsequent deprotection steps yield the final product .
Industrial Production Methods
While specific industrial production methods for 4’-thio-2’-deoxycytidine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound. Advanced purification techniques, such as chromatography, would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Thio-2’-deoxycytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfur atom at the 4’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives of 4’-thio-2’-deoxycytidine .
Scientific Research Applications
4’-Thio-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used as a tool to study DNA methylation and the role of DNA methyltransferases.
Biology: The compound is incorporated into DNA, where it inhibits DNA methyltransferase activity, making it useful for studying epigenetic modifications.
Medicine: It has shown potential as an anti-cancer agent, particularly in the treatment of solid tumors and hematologic malignancies.
Industry: The compound’s unique properties make it a valuable tool in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
4’-Thio-2’-deoxycytidine exerts its effects primarily through the inhibition of DNA methyltransferase 1 (DNMT1). When incorporated into DNA, the sulfur atom at the 4’ position interferes with the enzyme’s ability to methylate cytosine residues. This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound’s mechanism of action involves binding to the active site of DNMT1, thereby preventing the transfer of methyl groups to the DNA .
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another DNMT1 inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
5-Aza-cytidine (Azacitidine): Similar to decitabine, used for treating myelodysplastic syndromes.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with distinct biochemical properties .
Uniqueness
4’-Thio-2’-deoxycytidine is unique due to the presence of the sulfur atom at the 4’ position, which imparts distinct biochemical properties. This modification enhances its ability to inhibit DNMT1 with lower toxicity compared to other DNMT1 inhibitors. Additionally, its incorporation into DNA is more efficient, making it a potent agent for epigenetic therapy .
Properties
CAS No. |
134111-30-1 |
|---|---|
Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |
InChI Key |
MOMUJZRKXYLWMH-SHYZEUOFSA-N |
SMILES |
C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
Synonyms |
2'-deoxy-4'-thiocytidine 2-DTCD 4'-thio-2'-deoxycytidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


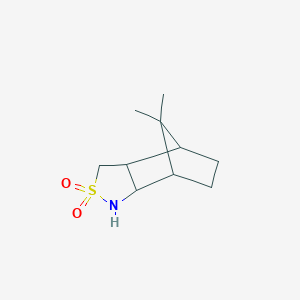
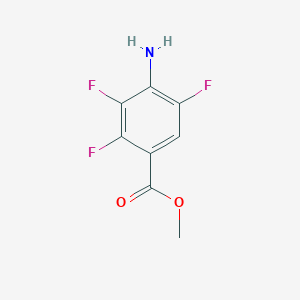
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol](/img/structure/B142275.png)
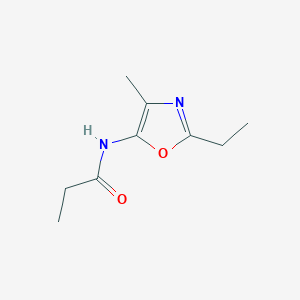
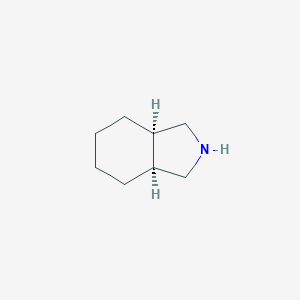
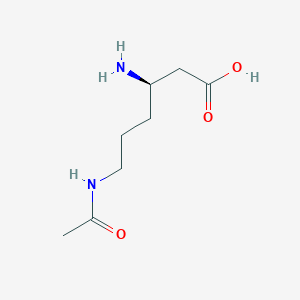
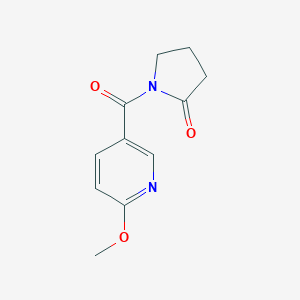
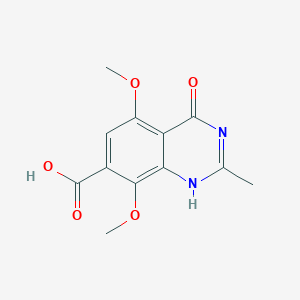
![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
